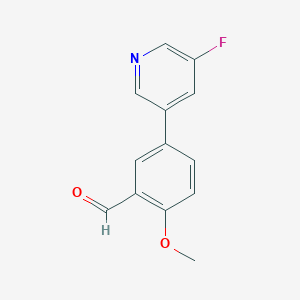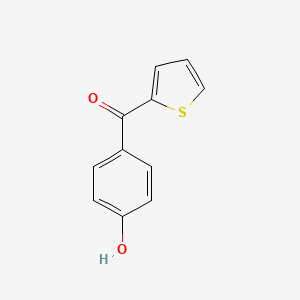
4-(Thiophene-2-carbonyl)phenol
Descripción general
Descripción
4-(Thiophene-2-carbonyl)phenol is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of a hydroxybenzoyl group at the 2-position of the thiophene ring imparts unique chemical and biological properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophene-2-carbonyl)phenol typically involves the condensation of 4-hydroxybenzoyl chloride with thiophene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product . Another method involves the use of microwave irradiation to accelerate the reaction, which significantly reduces the reaction time .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(Thiophene-2-carbonyl)phenol undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, electrophiles
Major Products Formed
Oxidation: 2-(4-Oxobenzoyl)thiophene
Reduction: 2-(4-Hydroxybenzyl)thiophene
Substitution: Various substituted thiophenes depending on the electrophile used
Aplicaciones Científicas De Investigación
4-(Thiophene-2-carbonyl)phenol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Thiophene-2-carbonyl)phenol involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This interaction is facilitated by the hydroxybenzoyl group, which forms hydrogen bonds with amino acid residues in the enzyme’s active site .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Hydroxyphenyl)benzothiophene
- 3-(4-Hydroxybenzoyl)thiophene
- 2-(4-Aminophenyl)benzothiophene
Uniqueness
4-(Thiophene-2-carbonyl)phenol is unique due to the presence of both a hydroxybenzoyl group and a thiophene ring, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C11H8O2S |
|---|---|
Peso molecular |
204.25 g/mol |
Nombre IUPAC |
(4-hydroxyphenyl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C11H8O2S/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h1-7,12H |
Clave InChI |
BVLDPAXUXIUXKB-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C(=O)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
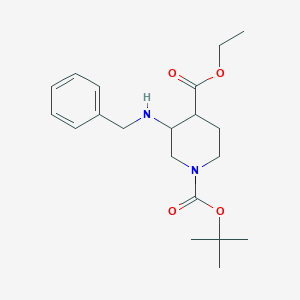

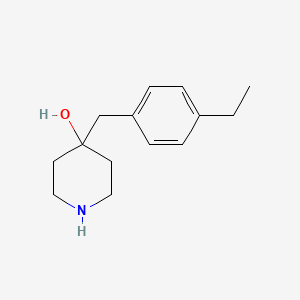
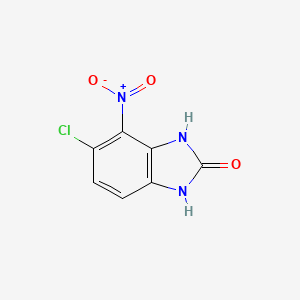
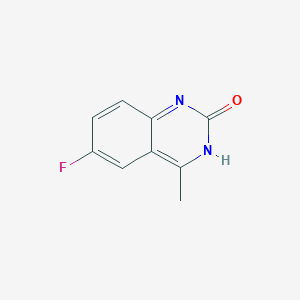
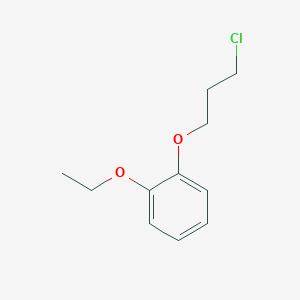
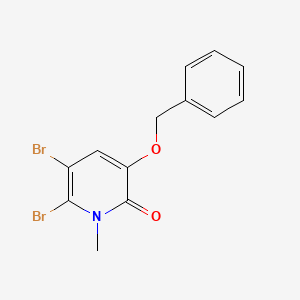
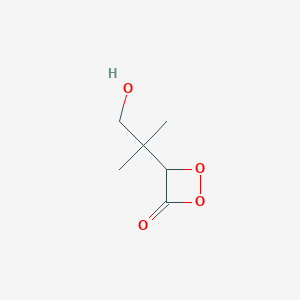
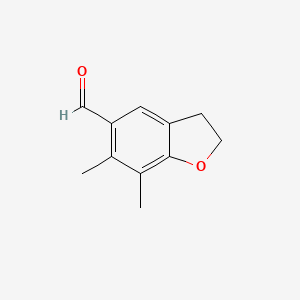
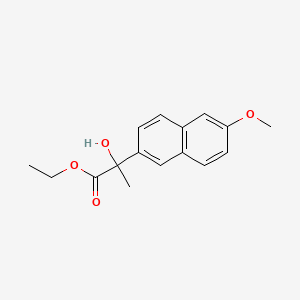
![6'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B8643330.png)
![N-[6-(dimethylamino)-2-pyridinyl]acetamide](/img/structure/B8643332.png)

